REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H].Cl.[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23]Cl>CN(C=O)C.O>[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1,4.5|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCCl)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 60° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc (2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was back extracted with 10% HCl (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the acidic layer was extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted carbazole
|
Type
|
ADDITION
|
Details
|
Saturated ammonia (200 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the product extracted again with EtOAc
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCN1C2=CC=CC=C2C=2C=CC=CC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 99 mmol | |
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |